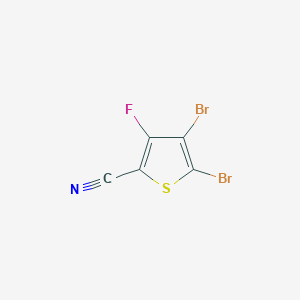
4,5-Dibromo-3-fluorothiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-3-fluorothiophene-2-carbonitrile is a heterocyclic compound with the molecular formula C5Br2FNS and a molecular weight of 284.93 g/mol . This compound is characterized by the presence of bromine, fluorine, and a nitrile group attached to a thiophene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-3-fluorothiophene-2-carbonitrile typically involves the bromination and fluorination of thiophene derivatives. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Fluorination: The brominated thiophene is then fluorinated using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nitrile Introduction: The final step involves introducing the nitrile group through a reaction with cyanogen bromide or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Fluorination: Using large reactors and optimized conditions to ensure high yield and purity.
Purification: The product is purified through crystallization or distillation to remove impurities and by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-3-fluorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted thiophenes, fluorinated derivatives, and nitrile-containing compounds .
Scientific Research Applications
4,5-Dibromo-3-fluorothiophene-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-3-fluorothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the nitrile group, contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to the inhibition or activation of specific enzymes and receptors, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-3-fluorothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Bromo-4,5-difluorothiophene-2-carbonitrile: Contains an additional fluorine atom and one less bromine atom.
4,5-Dichloro-3-fluorothiophene-2-carbonitrile: Chlorine atoms replace the bromine atoms.
Uniqueness
4,5-Dibromo-3-fluorothiophene-2-carbonitrile is unique due to the combination of bromine, fluorine, and nitrile groups on the thiophene ring. This unique combination imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex molecules and materials .
Properties
CAS No. |
1956310-77-2 |
|---|---|
Molecular Formula |
C5Br2FNS |
Molecular Weight |
284.93 g/mol |
IUPAC Name |
4,5-dibromo-3-fluorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5Br2FNS/c6-3-4(8)2(1-9)10-5(3)7 |
InChI Key |
SVHWNYKSQSUYSW-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(S1)Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















